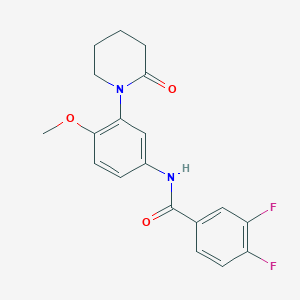

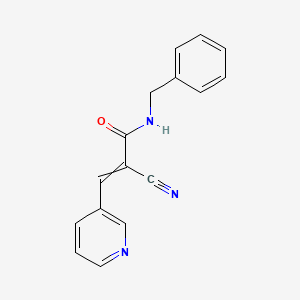

3,4-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of Alzheimer's disease. The compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has undergone extensive scientific research to evaluate its efficacy and safety.

Scientific Research Applications

Synthesis and Chemical Applications

Rh(III)-Catalyzed Redox-Neutral C-H Alkenylation : The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides demonstrates the utility of fluorinated molecules, including derivatives of 3,4-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, in pharmaceutical and agrochemical industries. This process, which involves rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers, highlights the broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity of these reactions, opening new avenues for the synthesis of difluorinated compounds (Cui et al., 2023).

Piperidine Derivatives Synthesis : The development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions for 2-methoxy- and 2-acyloxypiperidines, leading to the efficient synthesis of piperidine derivatives, underscores the importance of these methodologies in creating compounds with potential medicinal properties. This process involves the preparation of starting piperidine derivatives and their subsequent transformation into significant intermediates for further chemical synthesis (Okitsu et al., 2001).

Biomedical and Pharmacological Research

Inhibitors of Met Kinase Superfamily : The discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the therapeutic potential of fluorinated benzamide derivatives in treating cancers dependent on Met signaling (Schroeder et al., 2009).

Corrosion Inhibition : The study on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in an acidic environment demonstrates the versatility of these compounds beyond pharmaceutical applications. The findings suggest that the electron-donating and withdrawing groups significantly influence the corrosion inhibition efficiency, providing insights into the development of new corrosion inhibitors (Mishra et al., 2018).

properties

IUPAC Name |

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)12-5-7-14(20)15(21)10-12/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRFIPVDUZXJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2463840.png)

![N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2463842.png)

![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)

![2-Bromo-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463851.png)